M-89 is a highly potent small-molecule inhibitor designed to target the interaction between menin and mixed lineage leukemia proteins, specifically for the treatment of acute leukemia associated with MLL fusion. This compound has been identified as a promising therapeutic candidate due to its ability to effectively inhibit the menin-MLL protein-protein interaction, which is crucial in the pathogenesis of certain leukemias. The binding affinity of M-89 to menin is characterized by a dissociation constant (K_d) of 1.4 nM, indicating strong interaction at low concentrations .
M-89 is classified under small-molecule inhibitors and is specifically categorized as a menin-MLL inhibitor. Its development stems from structure-based drug design approaches aimed at creating compounds that can selectively disrupt the menin-MLL interaction, which is implicated in the proliferation of leukemia cells with MLL fusions. The discovery process involved extensive screening and optimization to enhance its potency and selectivity against cancer cell lines .
The synthesis of M-89 involves several key steps that leverage structure-based design principles. The compound was derived from an initial library of small molecules, which were screened for their ability to bind to menin. Following this initial screening, lead compounds were optimized through iterative cycles of synthesis and biological evaluation.
The molecular structure of M-89 has been elucidated through co-crystallization studies with menin, revealing critical interactions that contribute to its high affinity. The structural analysis indicates that M-89 adopts a conformation that allows for optimal fit within the binding pocket of menin.
M-89 primarily functions through competitive inhibition, where it competes with MLL for binding to menin. This mechanism prevents the formation of the menin-MLL complex, which is essential for the survival and proliferation of leukemia cells.
The mechanism by which M-89 exerts its effects involves:
M-89 exhibits several notable physical and chemical properties:
These properties are critical for its efficacy as a therapeutic agent in vivo .
M-89 is primarily investigated for its potential application in oncology, particularly in treating acute leukemias associated with MLL gene fusions. Its high potency and specificity make it a valuable candidate for further clinical development as a targeted therapy.
Menin, a scaffold protein encoded by the MEN1 gene, contains a central cavity formed by helical thumb and palm domains that serves as the primary binding site for Mixed Lineage Leukemia (MLL/KMT2A) proteins. This cavity features conserved tetratricopeptide repeat (TPR) motifs that recognize two critical menin-binding motifs (MBM1 and MBM2) within the N-terminal region of KMT2A. MBM1 exhibits higher binding affinity than MBM2, and both motifs collaborate to establish a bivalent interaction essential for complex stability [2] [6]. The structural architecture of this cavity—particularly its hydrophobic subpockets and polar residues—enables high-affinity protein-protein interactions (PPIs). Crystallographic studies reveal that the menin-KMT2A interface spans ~4,300 Ų, with MBM1 forming an α-helix that docks into the central cavity via hydrogen bonding and van der Waals contacts [4] [9]. This interaction is indispensable for the transcriptional activation of leukemogenic genes, as disruption ablates KMT2A-dependent oncogenic activity.
Menin acts as an oncogenic cofactor in acute leukemias driven by KMT2A rearrangements (KMT2Ar) or nucleophosmin 1 mutations (NPM1mut). In KMT2Ar leukemias—which constitute 5–10% of adult acute myeloid leukemia (AML) and 70% of infant acute lymphoblastic leukemia (ALL)—menin anchors KMT2A fusion proteins (e.g., KMT2A-AF9, KMT2A-AF4) to chromatin. This tethering facilitates the recruitment of chromatin-modifying complexes (e.g., DOT1L, pTEFb) to promoters of HOX genes (e.g., HOXA9, HOXA10) and the MEIS1 cofactor, driving aberrant transcriptional programs that block hematopoietic differentiation [1] [6].
Similarly, in NPM1mut AML (30% of adult AML cases), cytoplasmic mislocalization of mutated NPM1 disrupts its native functions, leading to menin-dependent upregulation of the same HOX/MEIS1 transcriptional axis. Notably, both leukemia subtypes exhibit transcriptional dependency on menin-KMT2A complexes, rendering them vulnerable to menin inhibition [2] [5].
The menin-KMT2A interaction represents a compelling therapeutic target due to its non-essential role in normal hematopoiesis. Genetic knockdown of menin selectively impairs survival of KMT2Ar and NPM1mut leukemic cells while sparing healthy hematopoietic stem cells [6]. This selectivity arises because wild-type KMT2A regulates physiologic HOX expression during development via menin-independent mechanisms. Preclinical validation using early menin inhibitors demonstrated dose-dependent suppression of HOXA9/MEIS1 expression and induction of differentiation in leukemia models [5] [7]. Resistance studies further identified mutations in MEN1 or KMT2A’s MBM1 domain as escape mechanisms, confirming the specificity of this PPI [1] [3].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8